molecular formula C19H14N4O4 B11106514 3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline

3,5-dinitro-N-phenyl-2-[(E)-(phenylimino)methyl]aniline

Cat. No.: B11106514
M. Wt: 362.3 g/mol
InChI Key: WMNMBGGUVFNGAW-UHFFFAOYSA-N
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Description

N-[(E)-1-(2-ANILINO-4,6-DINITROPHENYL)METHYLIDENE]-N-PHENYLAMINE is a complex organic compound characterized by its unique structure, which includes an aniline group and a dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(2-ANILINO-4,6-DINITROPHENYL)METHYLIDENE]-N-PHENYLAMINE typically involves the condensation of aniline derivatives with dinitrophenyl halides. One common method includes the reaction of 1-chloro-2,4-dinitrobenzene with aniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(2-ANILINO-4,6-DINITROPHENYL)METHYLIDENE]-N-PHENYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield diamino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[(E)-1-(2-ANILINO-4,6-DINITROPHENYL)METHYLIDENE]-N-PHENYLAMINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-1-(2-ANILINO-4,6-DINITROPHENYL)METHYLIDENE]-N-PHENYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(2-ANILINO-4,6-DINITROPHENYL)METHYLIDENE]-N-PHENYLAMINE is unique due to its combination of aniline and dinitrophenyl groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14N4O4

Molecular Weight

362.3 g/mol

IUPAC Name

3,5-dinitro-N-phenyl-2-(phenyliminomethyl)aniline

InChI

InChI=1S/C19H14N4O4/c24-22(25)16-11-18(21-15-9-5-2-6-10-15)17(19(12-16)23(26)27)13-20-14-7-3-1-4-8-14/h1-13,21H

InChI Key

WMNMBGGUVFNGAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NC3=CC=CC=C3

Origin of Product

United States

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